

Spectroscopic Profile of **tert-Butyl 2-cyanopiperidine-1-carboxylate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-cyanopiperidine-1-carboxylate*

Cat. No.: B124477

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the heterocyclic building block, **tert-Butyl 2-cyanopiperidine-1-carboxylate**. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the structural elucidation and quality control of this compound in research and drug development settings.

Molecular Structure and Properties

Tert-butyl 2-cyanopiperidine-1-carboxylate, also known as N-Boc-2-cyanopiperidine, is a key intermediate in organic synthesis. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol. The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a nitrile functional group at the 2-position.

Property	Value
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂
Molecular Weight	210.27 g/mol
CAS Number	153749-89-4
Appearance	White to pale brown powder
Melting Point	62-67 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **tert-butyl 2-cyanopiperidine-1-carboxylate** in a deuterated solvent such as chloroform-d (CDCl₃) provides detailed information about the chemical environment of the protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.8 - 4.6	m	1H	H-2
~4.1 - 3.9	m	1H	H-6 (axial)
~3.2 - 3.0	m	1H	H-6 (equatorial)
~2.2 - 1.5	m	6H	H-3, H-4, H-5
1.48	s	9H	-C(CH ₃) ₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~154.5	C=O (Boc)
~118.0	-C≡N
~80.5	-C(CH ₃) ₃
~47.0	C-2
~40.0	C-6
~28.4	-C(CH ₃) ₃
~28.0	C-3
~24.5	C-5
~20.0	C-4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2975-2850	Strong	C-H stretch (alkane)
~2240	Sharp, Medium	C≡N stretch (nitrile)
~1690	Strong	C=O stretch (urethane)
~1450-1365	Medium	C-H bend (alkane)
~1160	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.^[1] Predicted mass spectrometry data indicates the following common adducts: ^[1]

Adduct	Calculated m/z
[M+H] ⁺	211.1441
[M+Na] ⁺	233.1260
[M+K] ⁺	249.0999
[M+NH ₄] ⁺	228.1706

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **tert-butyl 2-cyanopiperidine-1-carboxylate**.

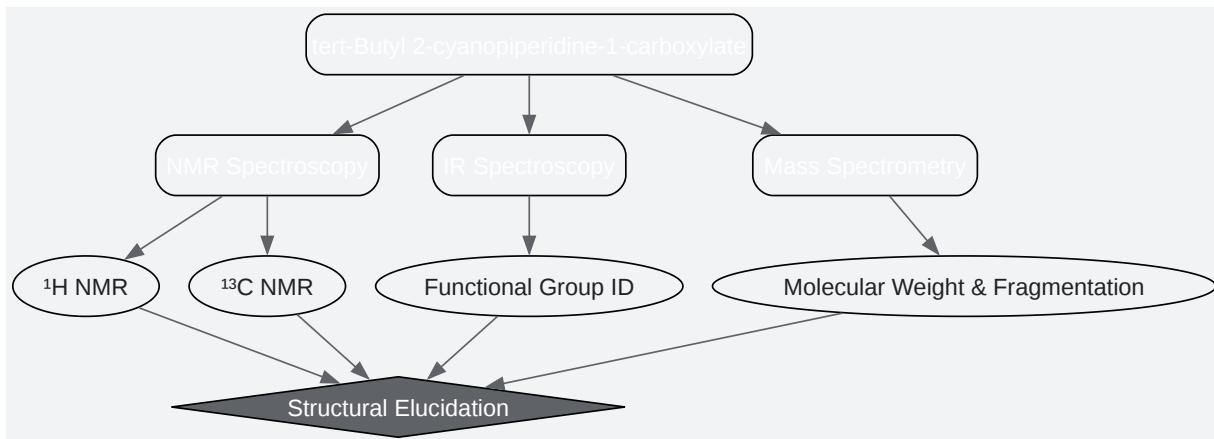
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.


IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry


- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically results in the observation of the protonated molecule $[M+H]^+$.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

[Click to download full resolution via product page](#)

Caption: Molecular structure of **tert-Butyl 2-cyanopiperidine-1-carboxylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: ^{13}C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084) [np-mrd.org]
- To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl 2-cyanopiperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124477#tert-butyl-2-cyanopiperidine-1-carboxylate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com